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Introduction
De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a

fundamental metabolic process. Dysregulation of DNL is implicated in various metabolic

diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, as

well as in cancer. Accurate measurement of DNL rates is crucial for understanding disease

pathogenesis and for the development of novel therapeutics. Stable isotope tracing with

molecules like Glycerol-13C3,d8 offers a powerful and safe method to dynamically track the

synthesis of new fatty acids and their incorporation into complex lipids.

This document provides detailed application notes and protocols for utilizing Glycerol-13C3,d8
as a tracer to monitor fatty acid synthesis. Glycerol-13C3,d8 serves as a precursor for the

glycerol backbone of lipids and can also contribute to the acetyl-CoA pool for fatty acid chain

elongation, providing a comprehensive view of lipid metabolism.

Principle of the Method
Glycerol-13C3,d8 is a stable isotope-labeled form of glycerol. When introduced into a

biological system, it is metabolized and incorporated into newly synthesized triglycerides and

other glycerolipids. The heavy isotopes (13C and deuterium) act as tracers that can be

detected by mass spectrometry (MS). By measuring the isotopic enrichment in the glycerol
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backbone and in the acyl chains of fatty acids, researchers can quantify the rate of fatty acid

synthesis and esterification.

The primary metabolic fates of Glycerol-13C3,d8 in the context of fatty acid synthesis are:

Incorporation into the Glycerol Backbone: Glycerol is phosphorylated to glycerol-3-

phosphate, which serves as the backbone for the synthesis of triglycerides and

phospholipids. The intact 13C3-labeled glycerol backbone can be traced in these lipid

molecules.

Contribution to the Acetyl-CoA Pool: Glycerol can be converted to dihydroxyacetone

phosphate (DHAP), a glycolytic intermediate, which can then be metabolized to pyruvate and

subsequently to acetyl-CoA. This 13C-labeled acetyl-CoA can then be used for the de novo

synthesis of fatty acids. The deuterium labels can also be tracked, although their metabolic

fate is more complex.

Key Applications
Quantifying de novo lipogenesis: Measuring the rate of new fatty acid synthesis in various

cell types, tissues, and in vivo models.

Studying metabolic flux: Tracing the flow of carbon from glycerol to both the lipid backbone

and fatty acid chains.

Drug discovery and development: Evaluating the efficacy of therapeutic agents that target

fatty acid synthesis pathways.

Disease modeling: Investigating the dysregulation of lipid metabolism in diseases such as

NAFLD, diabetes, and cancer.

Experimental Protocols
The following protocols are adapted from established methods for stable isotope tracing of lipid

metabolism. While the specific tracer used in the cited study is U-13C3-glycerol, the principles

and procedures are directly applicable to Glycerol-13C3,d8.

In Vitro Labeling of Cultured Cells
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This protocol describes the labeling of cultured cells to measure de novo fatty acid synthesis.

Materials:

Glycerol-13C3,d8 (e.g., from Cambridge Isotope Laboratories, Inc.)

Cell culture medium appropriate for the cell line

Phosphate-buffered saline (PBS)

Solvents for lipid extraction (e.g., chloroform, methanol)

Internal standards for mass spectrometry (e.g., deuterated fatty acids)

Procedure:

Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

Labeling Medium Preparation: Prepare the cell culture medium containing Glycerol-13C3,d8
at a final concentration typically ranging from 10 µM to 1 mM. The optimal concentration

should be determined empirically for each cell type and experimental condition.

Labeling: Remove the standard culture medium and wash the cells once with PBS. Add the

pre-warmed labeling medium to the cells.

Incubation: Incubate the cells for a specific period (e.g., 2, 6, 12, or 24 hours). A time-course

experiment is recommended to determine the optimal labeling duration.

Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-

cold PBS.

Metabolite Extraction:

Add a cold extraction solvent mixture (e.g., chloroform:methanol 2:1 v/v) to the cells.

Scrape the cells and collect the cell lysate.

Vortex the mixture vigorously and centrifuge to separate the phases.
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Collect the lower organic phase containing the lipids.

Sample Preparation for MS:

Dry the lipid extract under a stream of nitrogen.

For analysis of total fatty acids, saponify the lipid extract (e.g., with methanolic KOH) to

release the fatty acids from the glycerol backbone.

Derivatize the fatty acids (e.g., to fatty acid methyl esters, FAMEs) for gas

chromatography-mass spectrometry (GC-MS) analysis or resuspend the lipid extract for

liquid chromatography-mass spectrometry (LC-MS) analysis.

In Vivo Labeling in Animal Models
This protocol provides a general guideline for in vivo labeling studies in mice.

Materials:

Glycerol-13C3,d8, sterile and pyrogen-free

Vehicle for administration (e.g., saline)

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

Tissue collection tools

Procedure:

Tracer Administration: Administer Glycerol-13C3,d8 to the animals via an appropriate route

(e.g., oral gavage, intraperitoneal injection, or intravenous infusion). A typical oral dose for a

mouse might be in the range of 50-100 mg/kg body weight.[1]

Blood and Tissue Collection: Collect blood samples at various time points post-

administration (e.g., 30, 60, 120, 240 minutes).[1] At the end of the experiment, euthanize

the animals and collect tissues of interest (e.g., liver, adipose tissue).

Sample Processing:
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Separate plasma from blood by centrifugation.

Snap-freeze tissues in liquid nitrogen.

Store all samples at -80°C until analysis.

Lipid Extraction and Analysis:

Extract lipids from plasma and homogenized tissues using the same procedure as for

cultured cells.

Prepare samples for MS analysis as described above.

Data Analysis and Presentation
Mass spectrometry is the primary analytical technique for detecting and quantifying the

incorporation of stable isotopes into metabolites.

Mass Spectrometry Analysis
GC-MS: Ideal for the analysis of volatile derivatives of fatty acids (e.g., FAMEs). It provides

excellent chromatographic separation and sensitive detection.

LC-MS: Suitable for the analysis of intact lipids (e.g., triglycerides, phospholipids) and non-

volatile fatty acids. High-resolution mass spectrometry can aid in the identification of different

lipid species.

Data Interpretation
The mass isotopomer distribution (MID) of the targeted fatty acids and lipids is determined from

the mass spectra. The enrichment of 13C and deuterium is calculated by correcting for the

natural abundance of these isotopes. The rate of fatty acid synthesis can be calculated using

various models, such as Mass Isotopomer Distribution Analysis (MIDA).

Quantitative Data Summary
The following tables present representative quantitative data from a study using [U-

13C3]glycerol in human subjects, which can be expected to be similar to a study using

Glycerol-13C3,d8.[1]
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Table 1: Plasma Metabolite Concentrations Following Oral [U-13C3]Glycerol Administration[1]

Time (min) Free Glycerol (µM) Fatty Acids (µM)
Triacylglycerols
(mg/dL)

Fasted

0 55 ± 8 650 ± 120 85 ± 15

30 150 ± 25 500 ± 100 80 ± 12

60 120 ± 20 450 ± 90 78 ± 11

120 80 ± 15 480 ± 95 82 ± 14

240 60 ± 10 550 ± 110 88 ± 16

Fed

0 50 ± 7 250 ± 50 95 ± 18

30 52 ± 8 180 ± 40 105 ± 20

60 55 ± 9 150 ± 35 115 ± 22

120 58 ± 10 160 ± 38 120 ± 25

240 62 ± 11 200 ± 45 110 ± 21

Fed + Glucose

0 48 ± 6 200 ± 42 90 ± 17

30 50 ± 7 150 ± 33 95 ± 19

60 53 ± 8 120 ± 28 100 ± 20

120 55 ± 9 130 ± 30 105 ± 21

240 58 ± 10 160 ± 35 108 ± 22

Data are presented as mean ± SEM. Adapted from Jin et al., J Biol Chem, 2016.[1]

Table 2: Hypothetical Isotopic Enrichment of Plasma Fatty Acids Following Glycerol-13C3,d8
Administration
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Fatty Acid
Isotopic Enrichment (M+2)
(%) - Fasted

Isotopic Enrichment (M+2)
(%) - Fed

Palmitate (C16:0) 1.5 ± 0.3 5.2 ± 0.8

Stearate (C18:0) 1.2 ± 0.2 4.5 ± 0.7

Oleate (C18:1) 0.8 ± 0.1 3.1 ± 0.5

This table presents hypothetical data to illustrate the expected outcome of a Glycerol-13C3,d8
tracing experiment, showing higher isotopic enrichment in the fed state due to increased de

novo lipogenesis. The M+2 isotopologue is shown as a representative of newly synthesized

fatty acids from 13C-acetyl-CoA.
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Caption: Metabolic fate of Glycerol-13C3,d8 in fatty acid and triglyceride synthesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12059934?utm_src=pdf-body
https://www.benchchem.com/product/b12059934?utm_src=pdf-body-img
https://www.benchchem.com/product/b12059934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12059934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture / Animal Model

Glycerol-13C3,d8 Administration

Sample Collection
(Cells, Plasma, Tissues)

Lipid Extraction

Sample Preparation
(Saponification, Derivatization)

Mass Spectrometry
(GC-MS or LC-MS)

Data Analysis
(Isotopologue Distribution)

Quantification of
Fatty Acid Synthesis

Click to download full resolution via product page

Caption: Experimental workflow for tracking fatty acid synthesis with Glycerol-13C3,d8.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12059934?utm_src=pdf-body-img
https://www.benchchem.com/product/b12059934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12059934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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